![molecular formula C24H52O4P2S4Zn B13760591 Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)- CAS No. 26566-95-0](/img/structure/B13760591.png)
Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- is a chemical compound with the molecular formula C24H52O4P2S4Zn and a molecular weight of 298.4453 . It is commonly used in various industrial applications due to its unique chemical properties, including its ability to act as a lubricant and anti-wear agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- typically involves the reaction of zinc oxide with O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and advanced techniques are employed to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound often result in the replacement of one or more of its functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- include various oxidized and substituted derivatives .
Scientific Research Applications
Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and proteins, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- include:
- Zinc bis[O-(2-ethylhexyl)] bis[O-(isobutyl)] bis(dithiophosphate)
- Zinc di(2-ethylhexyl) dithiophosphate
Uniqueness
What sets Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS’]-, (T-4)- apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity . This uniqueness makes it particularly valuable in certain industrial and research applications .
Properties
CAS No. |
26566-95-0 |
|---|---|
Molecular Formula |
C24H52O4P2S4Zn |
Molecular Weight |
660.3 g/mol |
IUPAC Name |
zinc;2-ethylhexoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
FHIAIHDDIOVFSY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(C)C)[S-].CCCCC(CC)COP(=S)(OCC(C)C)[S-].[Zn+2] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


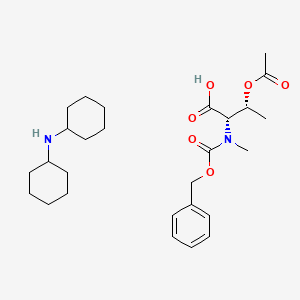
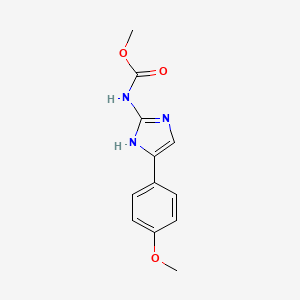

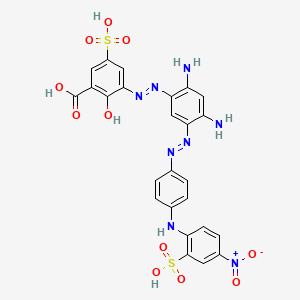
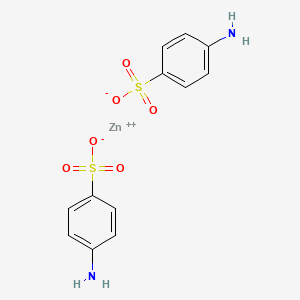
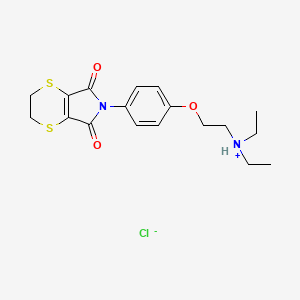

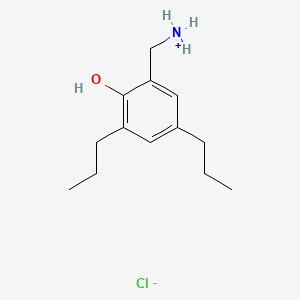
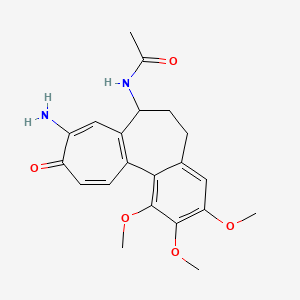
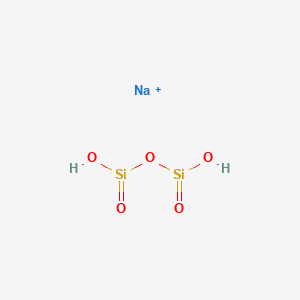
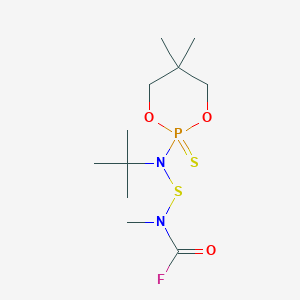
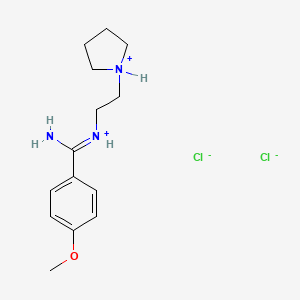
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
